Aldrin-transdiol

描述

Aldrin-transdiol is a metabolite of Aldrin, an organochlorine insecticide that was widely used until the 1990s, when it was banned in most countries . Aldrin is a member of the so-called “classic organochlorines” (COC) group of pesticides .

Synthesis Analysis

Aldrin and dieldrin have been reported to be highly toxic to humans and other non-target organisms, and so their use has gradually been banned worldwide . Various methods have been tried to remove them from the environment, including xenon lamps, combustion, ion conversion, and microbial degradation . Microbial degradation is considered the most promising treatment method because of its advantages of economy, environmental protection, and convenience .

Molecular Structure Analysis

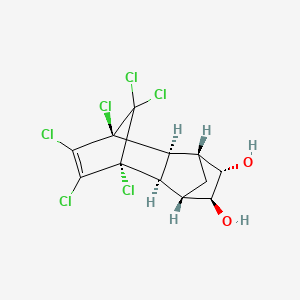

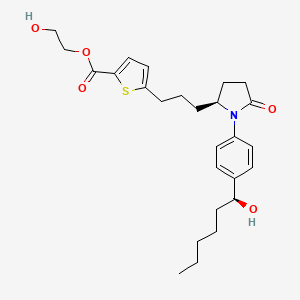

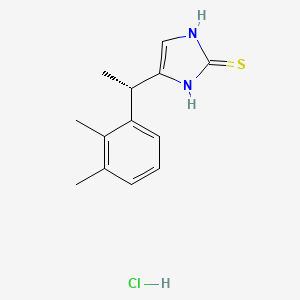

The Aldrin-transdiol molecule contains a total of 33 bond(s). There are 23 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 4 five-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), and 2 secondary alcohol(s) .

Chemical Reactions Analysis

Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . Degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .

科学研究应用

Microbial Degradation of Aldrin and Dieldrin

Aldrin and dieldrin are organochlorine insecticides that have been used extensively in agriculture. Due to their long half-life and excessive use, they have contributed to major pollution of water and soil environments . Aldrin-transdiol plays a role in the microbial degradation of these compounds. Microbial degradation is considered the most promising treatment method for removing these pollutants from the environment because of its advantages of economy, environmental protection, and convenience .

A mixed indigenous microorganism containing Acidaminobacter, Clostridium, and an uncultured bacterial group can degrade low concentrations of dieldrin (from 0.5 to 10 μg⋅mL –1) . According to these results, the use of a microbial consortium is an effective way to achieve aldrin/dieldrin degradation .

Biodegradation Pathways of Chlorinated Cyclodiene

Aldrin and dieldrin are chlorinated cyclodiene pesticides that are classified as persistent organic pollutants (POPs) that cause serious environmental problems . They are highly ecotoxic to higher organisms, because of their low solubility, their tendency to partition into the lipophilic phase, and also contain chlorine atoms .

Yamazaki et al. observed that Mucor racemosus strain DDF could decrease dieldrin levels with simultaneous production of a small amount of aldrin-transdiol . The degradation was performed by adding 50 μL of an aldrin-transdiol stock solution (1000 mg L −1) and incubated for 14 days at 25 °C in the absence of light .

作用机制

Target of Action

Aldrin-transdiol, also known as trans-Aldrindiol, is a metabolite of the insecticide dieldrin . As members of the organochlorine group of insecticides, aldrin and dieldrin are effective at protecting agriculture from insect pests . They have been reported to be highly toxic to humans and other non-target organisms .

Mode of Action

It is known that aldrin and dieldrin, from which aldrin-transdiol is derived, have excitatory and depressant effects on the nervous system . Aldrin-transdiol has been shown to potentiate spinal reflex activity and increase spontaneous activity of both the ventral and dorsal roots . These excitatory effects are followed by a strong depressant action on spinal excitability .

Biochemical Pathways

Aldrin degradation includes three pathways: the oxidation pathway, the reduction pathway, and the hydroxylation pathway, with dieldrin as a major metabolite . Degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products . Aldrin-transdiol is one of the metabolites produced during these degradation processes .

Pharmacokinetics

It is known that aldrin and dieldrin, the parent compounds of aldrin-transdiol, are extremely persistent in the environment due to their chemical stability and lipophilicity . They have a long half-life and low solubility, which contributes to their persistence .

Result of Action

Studies have shown that exposure to aldrin, a parent compound of aldrin-transdiol, can lead to significant increases in relative liver weight and decreases in the survival rate of female rats .

Action Environment

The action of Aldrin-transdiol is influenced by various environmental factors. For instance, the degradation of aldrin and dieldrin by fungi is faster than that of bacteria . The efficiency of degrading microorganisms, introduced into contaminated sites, depends on many factors such as pH, carbon and nitrogen sources, enzymes, hormones, and light .

安全和危害

未来方向

Microbial degradation is considered the most promising treatment method for removing Aldrin and dieldrin from the environment . This method has advantages of economy, environmental protection, and convenience . The results also prove that aldrin transdiol and ECH are effective structural analogs that can be used to isolate degrading microorganisms capable of degrading aldrin/dieldrin . This is also a good guideline that could be used to screen the degradation microorganisms of other hard-to-degrade compounds .

属性

IUPAC Name |

(1S,2S,3R,4S,5S,6S,7R,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4+,5-,6-,7-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDBJRTQVHAKR-FLSPZHGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]([C@H]2O)O)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953167 | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldrin-transdiol | |

CAS RN |

3106-29-4 | |

| Record name | rel-(1R,2S,3S,4S,4aR,5R,8S,8aS)-5,6,7,8,9,9-Hexachloro-1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldrin-transdiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aldrindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALDRINDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9AFN5YD9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)